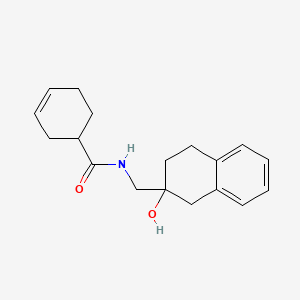

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cyclohex-3-enecarboxamide

Description

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cyclohex-3-enecarboxamide is a carboxamide derivative featuring a tetrahydronaphthalene core substituted with a hydroxymethyl group and a cyclohexene ring linked via an amide bond. Its structural complexity arises from the fused bicyclic system of tetrahydronaphthalene and the unsaturated cyclohexene moiety, which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c20-17(15-7-2-1-3-8-15)19-13-18(21)11-10-14-6-4-5-9-16(14)12-18/h1-2,4-6,9,15,21H,3,7-8,10-13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANJAQFBTDBXTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2(CCC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps:

-

Formation of the Tetrahydronaphthalene Intermediate: : The starting material, naphthalene, undergoes hydrogenation to form 1,2,3,4-tetrahydronaphthalene. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

-

Hydroxylation: : The tetrahydronaphthalene intermediate is then hydroxylated to introduce the hydroxyl group at the 2-position. This can be achieved using reagents like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) or other suitable oxidizing agents.

-

Formation of the Amide Linkage: : The hydroxylated tetrahydronaphthalene is reacted with cyclohex-3-enecarboxylic acid chloride in the presence of a base such as triethylamine (TEA) to form the desired amide linkage. This step typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for cost-effectiveness and efficiency. This might include continuous flow reactors for hydrogenation and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

-

Reduction: : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

-

Substitution: : The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be converted to a halide using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).

Major Products

Oxidation: Formation of 2-keto-1,2,3,4-tetrahydronaphthalene.

Reduction: Formation of N-((2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cyclohex-3-enecarboxamide.

Substitution: Formation of 2-chloro-1,2,3,4-tetrahydronaphthalene derivatives.

Scientific Research Applications

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cyclohex-3-enecarboxamide has several applications in scientific research:

-

Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its structural similarity to certain neurotransmitters.

-

Materials Science: : It is explored for use in the development of novel polymers and materials with specific electronic properties.

-

Biological Studies: : The compound is used in biochemical assays to study enzyme interactions and receptor binding due to its unique structural features.

-

Industrial Applications: : It is investigated for use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism by which N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cyclohex-3-enecarboxamide exerts its effects depends on its application:

-

In Medicinal Chemistry: : It may act by binding to specific receptors or enzymes, modulating their activity. The hydroxyl and amide groups play crucial roles in hydrogen bonding and interaction with biological targets.

-

In Materials Science: : The compound’s electronic properties are influenced by the conjugation between the cyclohexene and tetrahydronaphthalene moieties, affecting its behavior in polymer matrices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other carboxamide derivatives synthesized via palladium-catalyzed reactions or nucleophilic substitutions. Below is a detailed comparison based on synthesis, spectral data, and functional group effects:

Table 1: Key Properties of Comparable Carboxamide Derivatives

Functional Group Effects

- Hydroxy Group (Target) vs. Halogens (Compounds 1b, 4) : The hydroxy group in the target compound may enhance hydrogen-bonding capacity and solubility in polar solvents compared to bromo/iodo substituents, which are bulkier and more electronegative. This could influence biological activity or crystallinity.

- Amide Substituents : N-methyl and N-phenyl groups in 4 contribute to steric hindrance and electronic effects, as evidenced by <sup>1</sup>H-NMR aromatic proton shifts (δ 7.10–7.67) . The target’s N-alkyl group (tetrahydronaphthalene-methyl) may alter conformational flexibility.

Spectral and Crystallographic Analysis

- IR Spectroscopy : Compound 4 shows characteristic amide C=O stretching at 1660 cm<sup>−1</sup> and N-H stretching at 3280 cm<sup>−1</sup> . The target compound would likely exhibit similar C=O absorption but with additional O-H stretching (~3400 cm<sup>−1</sup>).

- <sup>1</sup>H-NMR : For 4 , signals at δ 1.63–1.84 (cyclohexene CH2) and δ 2.45–2.59 (N-CH3/Ar-CH) reflect its bicyclic structure . The target’s tetrahydronaphthalene protons may appear upfield due to the hydroxy group’s electron-donating effect.

- Crystallography : SHELX software () is widely used for small-molecule refinement, suggesting its applicability for resolving the target compound’s crystal structure if synthesized .

Research Implications and Limitations

- Reactivity : The hydroxy group in the target compound may render it more prone to oxidation or glycosylation compared to halogenated analogs.

- Data Gaps : Direct experimental data (e.g., melting points, bioactivity) for the target compound are absent in the provided evidence, necessitating further study.

Biological Activity

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cyclohex-3-enecarboxamide is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a tetrahydronaphthalene moiety with a hydroxyl group and a cyclohexene carboxamide group. The molecular formula is , and it exhibits unique chemical properties that influence its biological activity.

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃NO₂ |

| Molecular Weight | 273.37 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by targeting specific cellular pathways involved in cell proliferation and survival.

The compound interacts with proteins that regulate apoptosis and cell cycle progression. Studies have demonstrated that it can inhibit key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Antiviral Properties

In addition to its anticancer effects, the compound has shown antiviral activity against several viruses, including the hepatitis C virus (HCV). Its mechanism involves inhibiting viral replication by targeting viral proteins essential for the life cycle of the virus.

Case Studies

- Study on Cancer Cell Lines : In vitro studies conducted on human cancer cell lines (Molt 4/C8 and CEM T-lymphocytes) revealed that the compound exhibited cytotoxic effects comparable to established anticancer agents like melphalan. The study highlighted its selective toxicity towards leukemic cells .

- Antiviral Efficacy : A recent investigation into the antiviral properties of this compound demonstrated a dose-dependent inhibition of HCV replication in vitro. The results suggest its potential as a therapeutic agent for treating viral infections.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Hydroxylation : Starting from 1,2,3,4-tetrahydronaphthalene, hydroxylation introduces a hydroxyl group at the 2-position.

- Alkylation : The hydroxylated intermediate is then reacted with cyclohexenecarboxylic acid to form the amide bond.

- Purification : Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Table 2: Synthetic Route Summary

| Step | Description |

|---|---|

| Hydroxylation | Introduces a hydroxyl group at the 2-position |

| Alkylation | Forms amide bond with cyclohexenecarboxylic acid |

| Characterization | NMR and MS used for structural confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.